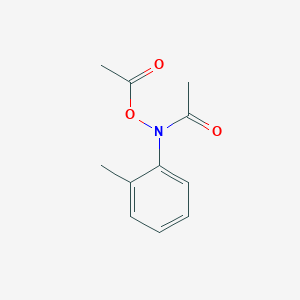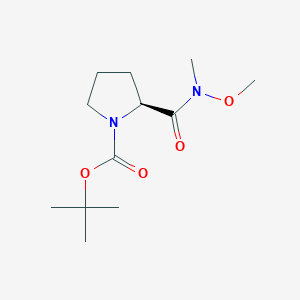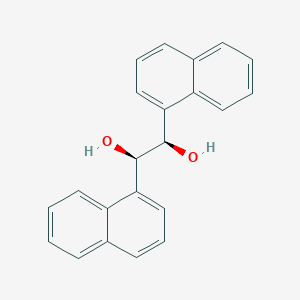
12,13-Dihydroxyicosa-5,8,10,14-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid is a polyunsaturated fatty acid derivative. It is a member of the hydroxyeicosatetraenoic acids family, which are metabolites of arachidonic acid. These compounds play significant roles in various biological processes, including inflammation and cell signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce hydroperoxy groups at specific positions on the arachidonic acid molecule. The hydroperoxy intermediates are then reduced to form the corresponding dihydroxy derivatives .
Industrial Production Methods: Industrial production of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can convert arachidonic acid into the desired dihydroxy product under controlled fermentation conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex metabolites.
Reduction: The hydroperoxy intermediates can be reduced to form dihydroxy derivatives.
Substitution: Functional groups on the molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various catalysts and solvents may be employed depending on the desired substitution reaction.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of lipid oxidation and the role of lipoxygenases.
Biology: It plays a role in cell signaling pathways and is involved in the regulation of inflammatory responses.
Medicine: Research has shown its involvement in various pathological conditions, including cancer and cardiovascular diseases. It is studied for its potential therapeutic applications in these areas.
Wirkmechanismus
The mechanism of action of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, modulating the activity of protein kinase C and other signaling pathways. This modulation affects various cellular processes, including cell proliferation, migration, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid: Another hydroxyeicosatetraenoic acid with similar biological activities.
5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid: Known for its role in inflammatory responses.
12-Hydroxy-5,8,10,14-eicosatetraenoic acid: A closely related compound with significant roles in inflammation and cancer.
Uniqueness: 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid is unique due to its specific hydroxylation pattern, which confers distinct biological activities. Its role in modulating specific signaling pathways and its involvement in various diseases make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
121979-37-1 |
|---|---|
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(5E,8Z,10Z,12R,13R,14Z)-12,13-dihydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-9-12-15-18(21)19(22)16-13-10-7-5-6-8-11-14-17-20(23)24/h6-8,10,12-13,15-16,18-19,21-22H,2-5,9,11,14,17H2,1H3,(H,23,24)/b8-6+,10-7-,15-12-,16-13-/t18-,19-/m1/s1 |
InChI-Schlüssel |
CGXPEDOFBFGHJH-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
Isomerische SMILES |
CCCCC/C=C\[C@H]([C@@H](/C=C\C=C/C/C=C/CCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
Synonyme |
12,13-DETA 12,13-diHETE 12,13-dihydroxy-5,8,10,14-eicosatetraenoic acid 12,13-dihydroxyeicosa-5,8,10,14-tetraenoic acid 12,13-dihydroxyicosa-5,8,10,14-tetraenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)



![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)



